
N~1~-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as MPA-Gly, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
作用机制
The mechanism of action of MPA-Gly involves its selective inhibition of GlyT1. This inhibition leads to an increase in extracellular glycine levels, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity. Additionally, glycine has been shown to have a neuroprotective effect, which may be relevant to the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPA-Gly has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GlyT1 and subsequent increase in extracellular glycine levels, MPA-Gly has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic effects, and may be relevant to the treatment of chronic pain. Additionally, MPA-Gly has been shown to have anti-inflammatory effects, which may be relevant to the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using MPA-Gly in lab experiments is its high potency and selectivity for GlyT1. This allows for precise manipulation of extracellular glycine levels, which can be useful in studying the role of glycine in various physiological and pathological processes. However, MPA-Gly has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems, such as the glutamate and GABA systems, may complicate its interpretation in some experiments.
未来方向
There are many potential future directions for research on MPA-Gly. One area of interest is the role of glycine in the pathophysiology of various neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, the use of MPA-Gly as a therapeutic agent for these disorders is an area of active investigation. Another potential direction for research is the development of more potent and selective GlyT1 inhibitors, which may have improved efficacy and fewer side effects compared to MPA-Gly. Finally, the use of MPA-Gly in combination with other drugs, such as NMDA receptor antagonists, may have synergistic effects that could be useful in the treatment of various neurological disorders.
合成方法
The synthesis of MPA-Gly involves several steps. First, 4-methoxybenzylamine is reacted with 2-methoxybenzaldehyde to form 1-(4-methoxybenzyl)-2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methoxybenzyl)-N-(2-methoxyphenyl)-N-(phenylsulfonyl)ethylamine. Finally, this compound is reacted with glycine to form N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide. The purity of the final product can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MPA-Gly has been used in a variety of scientific research applications. It has been found to be a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. This inhibition leads to an increase in extracellular glycine levels, which has been shown to have a variety of effects on neuronal function. MPA-Gly has been used to study the role of glycine in synaptic plasticity, learning and memory, and the pathophysiology of various neurological disorders.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-14-12-18(13-15-19)16-24-23(26)17-25(21-10-6-7-11-22(21)30-2)31(27,28)20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHXQQFNBSPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
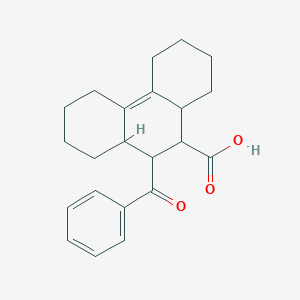

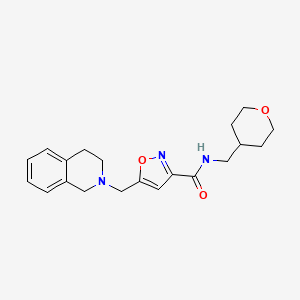
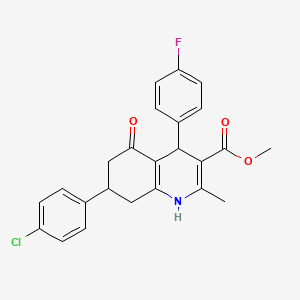
![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
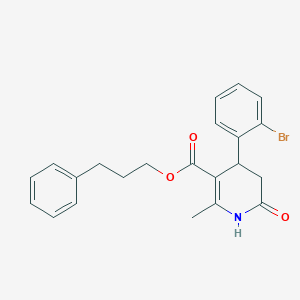
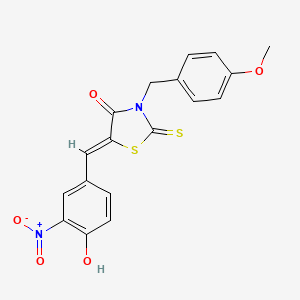
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)